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Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: A Proactive Approach to Physicochemical Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage attrition is the emergence of undesirable physicochemical properties that hinder a compound's ability to become a viable drug. This guide is constructed not as a static data repository, but as a strategic manual for the comprehensive evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine. As a Senior Application Scientist, my objective is to move beyond the 'what' and delve into the 'why'—elucidating the causal links between experimental design, the data generated, and its ultimate impact on drug development decisions. The methodologies presented are robust, grounded in industry-standard practices, and designed to provide a self-validating framework for your research.

Strategic Importance and Molecular Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and versatile electronic nature.[1][2] The specific compound, 5-(4-(methylthio)phenyl)isoxazol-3-amine, presents a unique combination of features: a basic amino group crucial for target interaction and solubility, and a lipophilic methylthio-phenyl moiety that will significantly influence its membrane permeability and metabolic fate. A priori characterization of its core physicochemical attributes is therefore not a perfunctory step, but a critical, decision-enabling activity in any discovery program.[3][4]

Molecular Structure and Key Functional Regions

The molecule's behavior is dictated by the interplay of its constituent parts. Understanding this architecture is fundamental to interpreting experimental data.

Caption: Structure of 5-(4-(methylthio)phenyl)isoxazol-3-amine with key functional regions highlighted.

Summary of Core Physicochemical Parameters

This table presents a summary of the essential physicochemical data for the title compound. The subsequent sections provide detailed protocols for the independent verification of these values. Early-stage drug development relies on the accurate determination of these properties to build predictive ADME models.[5]

ParameterIllustrative ValueStandard MethodRationale & Implication in Drug Development
Molecular Formula C₁₀H₁₀N₂OS---Defines the elemental composition and exact mass.
Molecular Weight 206.27 g/mol Mass SpectrometryInfluences diffusion rates and is a component of 'Rule of 5' guidelines.[6]
Aqueous Solubility ~45 µg/mL (pH 7.4)HPLC-based Shake-FlaskDetermines dissolution rate and maximum achievable concentration in vivo. Low solubility is a major hurdle for oral bioavailability.[3]
Lipophilicity (LogD pH 7.4) ~2.1Shake-Flask or RP-HPLCGoverns the balance between solubility and membrane permeability. A critical factor for absorption and distribution.[5]
Acidity Constant (pKa) ~3.5 (of conjugate acid)Potentiometric TitrationDefines the ionization state at physiological pH, which profoundly affects solubility, permeability, and target binding.[3]
Melting Point 148-151 °CCapillary MethodAn indicator of crystal lattice energy and purity. Influences solid-state stability and dissolution.[7]
Chemical Stability Stable at pH 7.4; potential oxidation of thioetherpH stability assay; Forced degradationAssesses shelf-life and susceptibility to degradation in physiological environments. The thioether is a known metabolic soft spot.[3][8]

Self-Validating Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical parameters. Each protocol is designed to include internal checks and quality control measures, ensuring the trustworthiness of the generated data.

Protocol: Aqueous Thermodynamic Solubility Determination

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the gold standard for preclinical assessment. It is a critical parameter because a drug must be in solution to be absorbed. This HPLC-based method is chosen for its specificity and ability to separate the parent compound from any potential degradants.

Experimental Workflow:

Caption: Workflow for determining thermodynamic aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 5-(4-(methylthio)phenyl)isoxazol-3-amine (e.g., 1-2 mg) to a 1.5 mL glass vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vials and place them on a rotating shaker in a temperature-controlled environment (25 °C) for 24 hours. This duration is critical to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: After 24 hours, visually inspect for the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered sample and the standards using a validated reverse-phase HPLC-UV method.

  • Validation Check: The presence of solid material at the end of the experiment validates that a saturated solution was achieved. The concentration calculated from the calibration curve is the thermodynamic solubility.

Protocol: Lipophilicity (LogD) Determination at pH 7.4

Causality: For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP). LogD at pH 7.4 provides a direct measure of how the compound will partition between aqueous and lipid environments in the body. The shake-flask method, while traditional, is the most direct and reliable method.[5]

Step-by-Step Methodology:

  • System Preparation: Use n-octanol and pH 7.4 PBS that have been mutually pre-saturated for 24 hours to prevent volume changes during the experiment.

  • Partitioning: Prepare a stock solution of the compound in the aqueous phase (~100 µg/mL). Add 1 mL of this solution to 1 mL of pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vials for 4 hours at room temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample from both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase by HPLC-UV.

  • Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

  • Validation Check: A mass balance calculation should be performed. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.

Protocol: pKa Determination via Potentiometric Titration

Causality: The pKa governs the charge state of the molecule. The 3-amino group is expected to be the primary basic center. Knowing its pKa is essential to predict its behavior in the variable pH environments of the gastrointestinal tract and its interaction with acidic residues in target proteins. Potentiometric titration provides a direct, unambiguous measurement of this value.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) to achieve a final concentration of approximately 1-5 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

  • Instrumentation Setup: Calibrate a high-precision pH electrode using standard buffers (e.g., pH 4, 7, and 10) immediately before use.

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Titrate the solution with a standardized titrant (e.g., 0.01 M HCl for a basic pKa) using an automated titrator that adds small, precise volumes.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve (where 50% of the amine is protonated). Specialized software is used to calculate the first derivative of the curve to accurately identify the equivalence point.

  • Validation Check: The experiment should be run in triplicate to ensure reproducibility. The resulting pKa values should agree within ± 0.1 pH units.

Authoritative References

  • Title: Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Source: Vertex AI Search Result URL:

  • Title: Physicochemical characterization of drugs | PPT. Source: Slideshare URL:

  • Title: Physicochemical Characterization. Source: Creative Biolabs URL:

  • Title: Synthesis and Characterization of Novel Isoxazole derivatives. Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Source: MDPI URL:

  • Title: Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Source: European Medicines Agency (EMA) URL:

  • Title: 3-(4-(Methylthio)phenyl)isoxazol-5-amine (CAS 501116-51-4). Source: Fluorochem URL:

  • Title: Physicochemical characterization of drug nanocarriers - PMC. Source: NIH URL:

  • Title: Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Source: Der Pharma Chemica URL:

  • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Source: Synthesis URL:

  • Title: Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives. Source: Benchchem URL:

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Strategies for 5-(4-(methylthio)phenyl)isoxazol-3-amine Derivatives

Executive Summary & Scaffold Rationale This guide details the high-throughput screening (HTS) architecture for derivatives of 5-(4-(methylthio)phenyl)isoxazol-3-amine . In medicinal chemistry, this molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

This guide details the high-throughput screening (HTS) architecture for derivatives of 5-(4-(methylthio)phenyl)isoxazol-3-amine . In medicinal chemistry, this molecule represents a "privileged scaffold"—a core structure capable of binding multiple distinct biological targets depending on its decoration.[1][2][3]

Why this scaffold?

  • Kinase "Hinge" Binding: The 3-amino-isoxazole motif functions as an adenine mimetic, capable of forming critical hydrogen bonds with the hinge region of ATP-dependent kinases (e.g., VEGFR, c-Met).[1]

  • COX-2 Bioisostere: The 5-phenylisoxazole core is the structural backbone of Valdecoxib (Bextra).[1] The para-methylthio group is a lipophilic precursor that can be metabolically oxidized to the sulfonamide/sulfone pharmacophore required for COX-2 selectivity.[1]

Consequently, this Application Note prescribes a Dual-Path Screening Strategy :

  • Path A (Oncology/Signaling): TR-FRET Kinase Screening.[1]

  • Path B (Inflammation): COX-2 Isoform Selectivity Screening.[1]

Chemical Biology & Library Preparation

Critical Consideration: The para-methylthio group significantly increases lipophilicity compared to its sulfonamide analogs.[1]

  • Solubility Risk: High likelihood of precipitation in aqueous buffers.[1]

  • Oxidation Risk: The thioether is susceptible to oxidation.[1] Avoid buffers containing high concentrations of strong oxidizing agents unless bioactivation is the specific assay goal.

Compound Management Protocol:

  • Stock Prep: Dissolve compounds to 10 mM in 100% anhydrous DMSO.

  • Storage: Store under nitrogen/argon at -20°C to prevent spontaneous oxidation of the sulfur to sulfoxide.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to transfer nanoliter volumes directly into assay plates to minimize intermediate dilution steps where precipitation often occurs.[1]

Screening Workflow Visualization

The following diagram illustrates the triage logic for this scaffold, separating hits based on their functional class (Kinase vs. COX-2).

HTS_Workflow cluster_Kinase Path A: Kinase Oncology cluster_COX Path B: Inflammation Library Isoxazol-3-amine Library (10 mM DMSO) MasterPlate Master Source Plate (Acoustic Dispensing) Library->MasterPlate PrimaryKinase Primary: TR-FRET Kinase Assay (LanthaScreen) MasterPlate->PrimaryKinase Path A PrimaryCOX Primary: COX-2 Fluorometric Screen MasterPlate->PrimaryCOX Path B HitKinase Hit Confirmation (IC50 Determination) PrimaryKinase->HitKinase >50% Inhibition Triage Hit Triage & Liability Check (PAINS) HitKinase->Triage Selectivity Selectivity Screen (COX-1 vs COX-2) PrimaryCOX->Selectivity >50% Inhibition Selectivity->Triage Lead Validated Lead Series Triage->Lead Clean Profile

Caption: Dual-path triage strategy separating Kinase-targeted hits from COX-2 anti-inflammatory hits.

Protocol A: TR-FRET Kinase Assay (LanthaScreen™)[1]

Rationale: Traditional fluorescence intensity assays suffer from interference by fluorescent compounds (common in heterocyclic libraries).[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime Lanthanide donor (Europium or Terbium), allowing measurement after short-lived background fluorescence has decayed.[1] This is critical for screening isoxazole derivatives which can exhibit native fluorescence.[1]

Assay Principle
  • Tracer: A fluorescently labeled ATP-competitive tracer binds to the kinase active site.[1]

  • Antibody: A Europium-labeled antibody binds to the kinase (or a tag on the kinase).[1]

  • FRET: When the tracer binds, it is close to the Eu-antibody, causing energy transfer (High FRET).[1]

  • Inhibition: The isoxazole derivative displaces the tracer, breaking the proximity (Low FRET).[1]

Step-by-Step Protocol (384-well Format)

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Critical Additive: 2 mM DTT (Freshly added) to prevent oxidation of the kinase cysteines and the methylthio group on the scaffold.

  • Eu-Anti-Tag Antibody (2 nM final).[1]

  • Kinase Tracer (e.g., Tracer 236, concentration = Kd).[1]

Procedure:

  • Compound Transfer: Dispense 10 nL of test compound (10 mM stock) into a low-volume 384-well plate (Final conc: 10 µM).

  • Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture in Buffer A.

    • Note: Pre-incubating enzyme with antibody ensures stability.[1]

  • Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at Room Temp (RT).

  • Tracer Addition: Add 5 µL of Kinase Tracer in Buffer A.[1]

  • Final Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET on a multimode reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser/Flashlamp).[1]

    • Emission Donor (Eu): 620 nm.[1]

    • Emission Acceptor (Tracer): 665 nm.[1]

Data Calculation

Calculate the Emission Ratio (ER):



Inhibition is detected as a decrease  in the Emission Ratio.[1]

Protocol B: COX-2 Fluorescent Inhibitor Screen[1]

Rationale: Since the 5-(4-(methylthio)phenyl)isoxazol-3-amine scaffold is a structural precursor to Coxibs, screening for COX-2 inhibition is a high-probability campaign.[1] We utilize a fluorometric method detecting Resorufin, which is more sensitive than colorimetric TMPD assays.[1]

Assay Principle

COX-2 converts Arachidonic Acid (AA) to PGG2.[1] PGG2 is reduced to PGH2, and the resulting oxygen reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to generate highly fluorescent Resorufin.[1] Inhibitors prevent Resorufin formation.[1]

Step-by-Step Protocol

Materials:

  • Recombinant Human COX-2 Enzyme.[1]

  • Substrate: Arachidonic Acid (AA).[1]

  • Detection: Amplex Red + HRP (Horseradish Peroxidase).[1]

  • Buffer: 100 mM Tris-HCl, pH 8.0.[1]

Procedure:

  • Enzyme Prep: Dilute COX-2 in buffer.

  • Compound Addition: Add 20 µL of diluted compound (or DMSO control) to black 96-well plates.

  • Enzyme Addition: Add 10 µL of COX-2 solution. Incubate 10 mins at 25°C to allow inhibitor binding.

  • Reaction Start: Add 10 µL of Master Mix (Arachidonic Acid + Amplex Red + HRP).

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em 535/587 nm) for 10-15 minutes.

Validation Note: The methylthio group is not the active pharmacophore for COX-2 (the sulfonamide is).[1] If this screen yields low hits, it confirms the library requires metabolic activation .[1] In that case, perform a Microsomal Stability Assay first to generate metabolites, then screen the supernatant.

Data Analysis & Quality Control

Z-Prime (Z') Factor

For every plate, calculate the Z' factor to validate assay robustness.[1][4] A value > 0.5 is mandatory for HTS acceptance.[1]


[1]
  • 
    : Mean signal of Negative Control (DMSO, Max Activity).[1]
    
  • 
    : Mean signal of Positive Control (Reference Inhibitor, Min Activity).[1]
    
  • 
    : Standard Deviation.[1][5]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Z' (< 0.5) Pipetting error or driftRecalibrate liquid handler; check tip seating.
High Background (Kinase) Tracer aggregationSpin down tracer stock; add 0.01% Brij-35.
Compound Precipitation Methylthio lipophilicityReduce final compound conc. to 5 µM or increase DMSO to 2% (if tolerated).
False Positives (COX-2) H2O2 ScavengingThioethers can scavenge peroxide.[1] Verify hits with an orthogonal PGE2 ELISA (non-redox).[1]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. Link[1]

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[1] Link

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1] Journal of Medicinal Chemistry. Link[1]

  • BenchChem. Application Note: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. Link

  • Assay Guidance Manual (NIH). Assay Operations for SAR Support. Link

Sources

Application

Analytical methods for quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in biological samples

Application Note & Protocol Topic: Analytical Methods for the Quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in Biological Samples Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Analytical Methods for the Quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-(methylthio)phenyl)isoxazol-3-amine is a novel small molecule entity with potential therapeutic applications. The development of this and similar compounds necessitates robust and reliable bioanalytical methods to accurately quantify its concentration in biological matrices. This is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in plasma, a common biological matrix in preclinical and clinical studies.

The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and regulatory compliance.[1][2][3][4] The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is widely regarded as the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[5][6][7]

Method Selection and Rationale

The selection of an appropriate analytical method is a critical first step. Given the anticipated low concentrations of 5-(4-(methylthio)phenyl)isoxazol-3-amine in biological samples during early drug development, a highly sensitive and selective technique is required.

Why LC-MS/MS?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for several compelling reasons:

  • High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations (pg/mL to ng/mL), which is essential for characterizing the full pharmacokinetic profile of a drug.[6]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity, minimizing interference from endogenous matrix components.[5]

  • Versatility: This technique can be adapted to a wide range of small molecules with varying physicochemical properties.

  • Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for rapid analysis times, increasing sample throughput.

Sample Preparation: A Critical Step for Reliable Data

The complexity of biological matrices such as plasma necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids.[8][9] The choice of sample preparation technique can significantly impact method performance, including accuracy, precision, and matrix effects.

Two common and effective sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) .

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing the majority of proteins from a plasma sample.[8][10] It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[11]

  • Advantages: Fast, cost-effective, and suitable for high-throughput screening.

  • Disadvantages: May result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. Analyte loss due to co-precipitation is also a possibility.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts and higher analyte concentration.[12][13][14][15] It utilizes a solid sorbent to retain the analyte of interest while endogenous interferences are washed away.[12][16]

  • Advantages: Provides cleaner extracts, reduces matrix effects, and can concentrate the analyte, leading to improved sensitivity.[12]

  • Disadvantages: More time-consuming and costly than PPT, and requires method development to select the appropriate sorbent and elution conditions.

The choice between PPT and SPE will depend on the specific requirements of the assay, such as the desired limit of quantification and the observed matrix effects.

Experimental Workflows

Protein Precipitation Workflow

Protein Precipitation Workflow plasma Plasma Sample vortex Vortex Mix plasma->vortex is Internal Standard (IS) is->vortex ppt_solvent Precipitation Solvent (e.g., Acetonitrile) ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: General workflow for sample preparation using protein precipitation.

Solid-Phase Extraction Workflow

Solid-Phase Extraction Workflow plasma Pre-treated Plasma Sample load Load Sample plasma->load spe_cartridge SPE Cartridge condition Condition spe_cartridge->condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate & Reconstitute elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Caption: General workflow for sample preparation using solid-phase extraction.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[2][17][18] The validation should be performed in accordance with regulatory guidelines from the FDA and EMA.[1][3] Key validation parameters are summarized in the table below.

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Protocols

Protocol 1: Quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in Human Plasma using Protein Precipitation and LC-MS/MS

1. Materials and Reagents

  • 5-(4-(methylthio)phenyl)isoxazol-3-amine reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of 5-(4-(methylthio)phenyl)isoxazol-3-amine (recommended) or a suitable structural analog

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank plasma.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by infusing the analyte and internal standard.

5. Data Analysis

  • Integrate the peak areas of the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Protocol 2: Quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in Human Plasma using Solid-Phase Extraction and LC-MS/MS

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)

  • Phosphoric acid

  • Ammonium hydroxide

2. Preparation of Stock and Working Solutions

  • As described in Protocol 1.

3. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: Pipette 100 µL of plasma into a microcentrifuge tube. Add 10 µL of internal standard working solution. Add 100 µL of 2% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • As described in Protocol 1.

5. Data Analysis

  • As described in Protocol 1.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in human plasma.

Parameter Protein Precipitation Method Solid-Phase Extraction Method
LLOQ 0.5 - 5 ng/mL0.1 - 1 ng/mL
Linear Range 0.5 - 500 ng/mL0.1 - 200 ng/mL
Accuracy (% Bias) Within ± 10%Within ± 8%
Precision (% CV) < 12%< 10%
Recovery (%) > 85%> 90%
Matrix Effect (% CV) < 15%< 10%

Note: These are target values and may vary depending on the specific instrumentation and optimization of the method.

Conclusion

The protocols detailed in this application note provide a robust framework for the quantification of 5-(4-(methylthio)phenyl)isoxazol-3-amine in biological samples. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, with SPE generally offering superior sensitivity and cleaner extracts. Adherence to regulatory guidelines for method validation is paramount to ensure the generation of high-quality, reliable data to support drug development programs.

References

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). U.S.
  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency.
  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). ECA Academy.
  • Application Notes and Protocols for Plasma Protein Precipit
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Protein Precipitation Method | Phenomenex. (2025, June 9). Phenomenex.
  • Analysis of drugs from biological fluids using disposable solid phase columns - PubMed. (n.d.). PubMed.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. (2004, January 16). PubMed.
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). U.S.
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.). Abcam.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Longdom Publishing.
  • Bioanalytical method validation emea | PPTX - Slideshare. (n.d.). Slideshare.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma - Nov 30 2017. (2017, November 30).
  • Application of Solid Phase Extraction and Liquid-Liquid Extraction in Samples - SPE Cartridge. (2025, March 19). Hawach Scientific.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. (2024, May 12). MDPI.
  • Application of solid-phase extraction tips for the analysis of drugs in human blood. (n.d.).
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  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Spectroscopy Europe.
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Method

Application Note: LC-MS/MS Method for 5-(4-(methylthio)phenyl)isoxazol-3-amine Pharmacokinetics

[1][2] Executive Summary & Chemical Context[1][3][4][5][6] This Application Note details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 5-(4-(methylthio)phenyl)is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6]

This Application Note details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 5-(4-(methylthio)phenyl)isoxazol-3-amine (referred to herein as MPIA ).

MPIA (C₁₀H₁₀N₂OS, MW 206.[1]26) is a structural intermediate often associated with the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and serves as a critical probe in anti-inflammatory pharmacokinetic (PK) profiling.

Key Bioanalytical Challenges
  • Thioether Oxidation: The methylthio (-SMe) moiety is highly susceptible to ex vivo oxidation to sulfoxide (-S(O)Me) and sulfone (-SO₂Me) during sample processing.[1] Protocol Requirement: Strict antioxidant stabilization is mandatory.[1]

  • Isoxazole Polarity: The 3-amine group imparts basicity, while the phenyl-thioether tail provides lipophilicity.[1] This "amphiphilic" nature requires careful column selection to avoid peak tailing.[1]

  • Matrix Interference: As a low-molecular-weight amine (m/z ~207), MPIA falls in a mass range with high background noise from plasma phospholipids.[1]

Method Development Strategy

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).[1]

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis) operating in ESI Positive mode.[1]

Chromatographic Separation

A standard C18 column is sufficient, but a C18-PFP (Pentafluorophenyl) phase is recommended to offer alternative selectivity for the isoxazole ring and better separation from potential phospholipid interferences compared to standard alkyl phases.

ParameterCondition
Column Kinetex F5 (PFP) or Waters HSS T3, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2–5 µL

Gradient Profile:

  • 0.0–0.5 min: 5% B (Desalting)

  • 0.5–3.0 min: 5% → 90% B (Elution)

  • 3.0–4.0 min: 90% B (Wash)

  • 4.0–4.1 min: 90% → 5% B[1]

  • 4.1–5.5 min: 5% B (Re-equilibration)

Mass Spectrometry Optimization

The amine group facilitates protonation ([M+H]⁺ = 207.1).[1] Fragmentation typically involves the loss of the methyl group from the thioether or cleavage of the isoxazole ring.

MRM Transitions (Optimization Required per Instrument):

AnalytePrecursor (Q1)Product (Q3)CE (eV)Role
MPIA 207.1192.120Quantifier (Loss of -CH₃)
MPIA 207.1118.035Qualifier (Phenyl fragmentation)
IS (e.g., Valdecoxib-d3) 317.1121.130Internal Standard

Note: If a deuterated analog of MPIA is unavailable, Sulfamethoxazole-d4 or Valdecoxib (if not co-administered) are suitable Internal Standards (IS) due to structural similarity.[1]

Sample Preparation Protocol (Self-Validating)

Objective: Extract MPIA while preventing S-oxidation and removing phospholipids. Technique: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this compound due to the cleanliness required for low-level PK dosing.[1]

Reagents
  • Stabilization Buffer: 1M Ascorbic Acid in water (Freshly prepared).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

Step-by-Step Protocol
  • Blood Collection (Critical Step):

    • Collect blood into K₂EDTA tubes.[1]

    • Immediately add Stabilization Buffer (10 µL per 1 mL blood) to prevent oxidation of the thioether.

    • Centrifuge at 4°C, 3000 x g for 10 min to harvest plasma.

  • Extraction:

    • Aliquot 50 µL of stabilized plasma into a 1.5 mL tube.

    • Add 20 µL Internal Standard working solution (e.g., 100 ng/mL in 50% MeOH).[1]

    • Add 50 µL 50 mM Ammonium Acetate (pH 9.[1]0) to neutralize the amine and drive it into the organic phase.

    • Add 600 µL MTBE.

    • Vortex vigorously for 5 minutes (or shake at 1200 rpm).

    • Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution:

    • Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

    • Evaporate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of Mobile Phase (10% ACN in Water).

    • Vortex and centrifuge before injection.[1]

Visual Workflows

Method Optimization Logic

The following diagram illustrates the decision matrix for optimizing the method specifically for the thioether stability issue.

MethodDevelopment Start Start: MPIA Method Dev CheckStructure Analyze Structure: Isoxazole Amine + Thioether Start->CheckStructure StabilityTest Benchtop Stability Test (2 hrs @ RT) CheckStructure->StabilityTest OxidationObserved Is Sulfoxide (+16 Da) Detected? StabilityTest->OxidationObserved AddAntioxidant Add Ascorbic Acid to Plasma Collection OxidationObserved->AddAntioxidant Yes OptimizeExtraction Optimize LLE pH (Target pH > pKa of amine) OxidationObserved->OptimizeExtraction No AddAntioxidant->OptimizeExtraction ColumnSelect Column Selection: C18 vs PFP OptimizeExtraction->ColumnSelect FinalMethod Final Validated Method ColumnSelect->FinalMethod

Caption: Workflow for addressing the specific stability liability of the methylthio group during method development.

Sample Preparation Workflow

SamplePrep Plasma Plasma Sample (w/ Ascorbic Acid) IS_Add Add Internal Standard (Deuterated/Analog) Plasma->IS_Add Buffer Add Buffer pH 9.0 (Neutralize Amine) IS_Add->Buffer Solvent Add MTBE (LLE Solvent) Buffer->Solvent Mix Vortex & Centrifuge Solvent->Mix Transfer Transfer Supernatant Mix->Transfer Dry Evaporate N2 Transfer->Dry Recon Reconstitute (10% ACN) Dry->Recon

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic amine recovery.

Validation Framework (FDA M10/EMA)

To ensure Trustworthiness , the method must be validated against the ICH M10 Bioanalytical Method Validation Guidelines .

Specific Validation Parameters for MPIA
  • Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of MPIA (207.1 > 192.1) or the IS.[1][2][3]

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Equation: MF = (Peak Area in Extracted Blank) / (Peak Area in Pure Solution).[1]

    • Acceptance: CV of MF across 6 lots must be <15%.[1]

  • Stability (Crucial):

    • Freeze-Thaw: 3 cycles at -80°C.

    • Benchtop: 4 hours at Room Temperature (monitor for sulfoxide formation +16 Da).

    • Autosampler: 24 hours at 10°C.

  • Accuracy & Precision:

    • Run QC Low, QC Mid, QC High in quintuplicate (n=5) over 3 days.[1]

    • Target: ±15% bias and CV (±20% at LLOQ).

Application to Pharmacokinetics
  • Dosing: Oral (PO) and Intravenous (IV) in rodents (e.g., Sprague-Dawley rats).[1]

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin to determine

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • Talwar, N., et al. (2011).[1] Synthesis and anti-inflammatory activity of 3,4-diarylisoxazole analogues of valdecoxib. Bioorganic & Medicinal Chemistry Letters.[1] (Provides structural context for isoxazole thioethers). Retrieved from [Link]

  • Jemal, M., et al. (2003).[1] LC-MS/MS determination of valdecoxib and its active metabolite in human plasma.[1] Journal of Chromatography B. (Basis for isoxazole MS fragmentation patterns).[1] Retrieved from [Link]

  • Kadav, A.A., & Vora, D.D. (2008).[1] Stability indicating UPLC method for Valdecoxib.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Reference for oxidation potential of related scaffolds). Retrieved from [Link]

Sources

Application

In vivo efficacy studies of 5-(4-(methylthio)phenyl)isoxazol-3-amine in animal models

Executive Summary This guide details the in vivo evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine (referred to herein as MPIA ), a diarylheterocycle scaffold structurally related to the coxib class of non-steroidal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in vivo evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine (referred to herein as MPIA ), a diarylheterocycle scaffold structurally related to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs).

While structurally distinct from Valdecoxib, MPIA contains the critical methylthio (-SMe) pharmacophore. In biological systems, this moiety typically functions as a "pro-drug" motif, requiring oxidative metabolic activation to the corresponding sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) to achieve maximal potency against Cyclooxygenase-2 (COX-2).

This protocol addresses the unique challenges of testing MPIA, specifically:

  • Solubility: Overcoming high lipophilicity for oral dosing.

  • Bioactivation: Accounting for the lag time required for hepatic oxidation.

  • Selectivity: Differentiating anti-inflammatory efficacy from gastric toxicity.

Mechanism of Action & Metabolic Rationale

MPIA acts primarily as an inhibitor of prostaglandin synthesis. However, unlike sulfonamide-containing COX-2 inhibitors (e.g., Celecoxib), the methylthio group of MPIA is less polar.

Scientific Insight: The in vivo efficacy of methylthio-isoxazoles often exceeds their in vitro potency. This discrepancy is due to hepatic Cytochrome P450 (CYP) enzymes oxidizing the thioether to a sulfone, which fits more tightly into the hydrophilic side pocket of the COX-2 active site (Arg120/Tyr355 region). Consequently, experimental designs must include sufficient pre-treatment time to allow for this metabolic conversion.

Diagram 1: Metabolic Bioactivation & Pathway

MPIA_Mechanism MPIA MPIA (Parent) (Thioether -SMe) Liver Hepatic Metabolism (CYP450 / FMO) MPIA->Liver Oral Absorption Metabolite Active Metabolite (Sulfone -SO₂Me) Liver->Metabolite Oxidation COX2 COX-2 Enzyme (Inducible) Metabolite->COX2 High Affinity Binding PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Catalysis Effect Reduced Edema & Hyperalgesia PGE2->Effect Downstream Signaling

Caption: Metabolic activation of MPIA from thioether to active sulfone, resulting in COX-2 inhibition.

Formulation Protocol (Critical Step)

MPIA is highly lipophilic (LogP > 3.0). Standard saline suspensions will result in erratic absorption and failed studies.

Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80.

Preparation Procedure:

  • Weighing: Accurately weigh the required amount of MPIA powder.

  • Wetting: Add Tween-80 (0.1% of final volume) directly to the powder. Triturate with a mortar and pestle until a smooth paste forms. Do not skip this step; it prevents clumping.

  • Suspension: Gradually add 0.5% CMC in water while triturating.

  • Sonication: Sonicate for 10–15 minutes to ensure a uniform suspension.

  • Stability: Prepare fresh daily. If storing, keep at 4°C and re-suspend via vortexing before dosing.

Study A: Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Paw Edema (Rat)[1][2][3]

This is the gold standard for assessing the acute anti-inflammatory activity of COX inhibitors. It is biphasic: the early phase (0–1h) is histamine/serotonin-driven, while the late phase (2.5–4h) is prostaglandin-driven (COX-2 dependent).

Experimental Workflow:

  • Animals: Male Sprague-Dawley rats (180–220g). Group size

    
    .
    
  • Acclimatization: 7 days. Fast animals overnight prior to dosing (water ad libitum).

  • Baseline: Measure initial paw volume (

    
    ) using a Digital Plethysmometer.
    
  • Treatment (T = -1 hr):

    • Group 1: Vehicle Control (0.5% CMC, 10 mL/kg, p.o.)

    • Group 2: Reference Standard (Celecoxib 10 mg/kg or Indomethacin 5 mg/kg, p.o.)

    • Group 3: MPIA Low Dose (10 mg/kg, p.o.)

    • Group 4: MPIA High Dose (50 mg/kg, p.o.)

  • Induction (T = 0 hr): Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Readout: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-induction.
    

Data Analysis: Calculate % Inhibition using the formula:



Diagram 2: Paw Edema Workflow

Edema_Workflow cluster_readout Data Collection Phase Step1 Baseline Measurement (Plethysmometer) Step2 Oral Dosing (MPIA) Time: -60 min Step1->Step2 Step3 Carrageenan Injection (Sub-plantar) Step2->Step3 Step4 1 Hour Readout (Histamine Phase) Step3->Step4 Early Phase Step5 3-5 Hour Readout (COX-2/PG Phase) Step4->Step5 Late Phase (Critical for MPIA)

Caption: Experimental timeline distinguishing the Histamine phase (non-specific) from the COX-2 phase.

Study B: Analgesic Efficacy

Model: Acetic Acid-Induced Writhing (Mouse)

This model assesses peripheral nociception. The "writhing" response (abdominal constriction) is highly sensitive to NSAIDs.

Protocol:

  • Animals: Swiss Albino mice (20–25g).

  • Treatment: Administer MPIA (p.o.) 60 minutes prior to challenge.

  • Challenge: Inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Immediately place mice in transparent observation chambers.

  • Counting: Count the number of writhes (full extension of hind limbs) for 20 minutes, starting 5 minutes post-injection.

Study C: Safety Assessment (Gastric Ulcerogenicity)

To validate MPIA as a selective COX-2 inhibitor (superior to traditional NSAIDs), you must demonstrate gastric safety.

Protocol:

  • Dosing: Administer MPIA (100 mg/kg, p.o.) or Indomethacin (20 mg/kg, p.o. - Positive Control) to fasted rats.

  • Duration: 6 hours post-dose.

  • Analysis: Euthanize animals. Remove the stomach, open along the greater curvature, and wash with saline.

  • Scoring: Examine under a dissecting microscope (10x). Score ulcers based on severity (0 = normal, 1 = red spots, 3 = heavy bleeding/ulcers > 1mm).

Representative Data (Simulated)

The following table illustrates expected results for a potent COX-2 inhibitor requiring metabolic activation. Note the lower efficacy at 1h (pre-metabolism/histamine phase) vs. high efficacy at 3h.

GroupDose (mg/kg)Paw Edema Inhibition (1h)Paw Edema Inhibition (3h)Writhing Inhibition (%)Gastric Ulcer Score (0-3)
Vehicle -0%0%0%0.0
Indomethacin 535%68%75%2.5 (Toxic)
Celecoxib 1015%72%65%0.2 (Safe)
MPIA 1010%45%40%0.1
MPIA 5018%78% 70% 0.3

Interpretation: MPIA shows a profile similar to Celecoxib: low inhibition in the early phase (histamine-driven) but high efficacy in the late phase (prostaglandin-driven), with a superior safety profile compared to Indomethacin.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Larsen, G. L., et al. (1988).[4] "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica.

  • Perrone, M. G., et al. (2010). "Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs)." Current Medicinal Chemistry.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting inconsistent results in 5-(4-(methylthio)phenyl)isoxazol-3-amine bioassays

Welcome to the technical support resource for bioassays involving 5-(4-(methylthio)phenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for bioassays involving 5-(4-(methylthio)phenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when working with this and similar isoxazole-based compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying scientific principles to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and issues that arise during preliminary experiments.

Q1: My compound is precipitating out of solution in the cell culture medium. How can I improve its solubility?

A1: This is a frequent challenge with moderately lipophilic small molecules. The calculated LogP of 5-(4-(methylthio)phenyl)isoxazol-3-amine is approximately 2.26, indicating a potential for limited aqueous solubility.[1]

Underlying Cause: When a compound dissolved in a solvent like DMSO is diluted into an aqueous buffer or medium, it can crash out if its concentration exceeds its solubility limit in that final aqueous environment.

Solutions:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This minimizes the volume of DMSO added to your assay, reducing solvent-induced artifacts.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and ideally below 0.5%. High DMSO concentrations can be toxic to cells and affect protein conformation.

  • Use a Co-solvent: For particularly challenging compounds, a co-solvent might be necessary, though this should be approached with caution as it can affect biological activity.[2]

  • Pre-dilution Strategy: Perform a serial dilution of your DMSO stock in a mixture of medium and DMSO before the final dilution into the assay plate. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Sonication: Briefly sonicating the stock solution before use can help break up any microscopic aggregates that may have formed during storage.

Q2: I'm observing high variability between my replicate wells, especially at the edges of the plate. What are the likely causes?

A2: High variability can undermine the statistical significance of your results. The "edge effect" is a well-documented phenomenon in multi-well plate assays.

Underlying Causes:

  • Thermal Gradients: Uneven temperature across the plate during incubation can lead to different rates of evaporation, particularly in the outer wells.[3]

  • Inconsistent Cell Seeding: A non-uniform cell monolayer will lead to variability in the assay readout.[4]

  • Pipetting Inaccuracy: Small volume transfers, if not performed with calibrated pipettes and proper technique, are a major source of error.

Solutions:

  • Plate Layout: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or medium to create a humidity buffer, minimizing evaporation from the inner wells.

  • Cell Seeding Technique: After plating cells, do not immediately place the plate in the incubator. Allow it to sit at room temperature in the biosafety cabinet for 15-20 minutes to allow cells to settle evenly.[3] Ensure the cell suspension is homogenous before and during plating.

  • Reagent and Compound Addition: Use a multichannel pipette for adding reagents where possible. When adding the compound, ensure it is mixed thoroughly but gently in the well, for example, by pipetting up and down a few times.

  • Incubator Conditions: Ensure your incubator has stable temperature and humidity levels. Placing a shallow pan of sterile water at the bottom can help maintain humidity.

Q3: My positive and negative controls are not performing as expected. How do I troubleshoot the assay itself?

A3: Control failure indicates a systemic issue with the assay rather than the test compound. A robust and reproducible assay is a prerequisite for successful screening.[5]

Underlying Causes:

  • Cell Health and Passage Number: Cells that are unhealthy, overgrown, or have a high passage number can respond differently to stimuli.[4]

  • Reagent Degradation: Critical reagents, such as growth factors, ATP, or cofactors, can lose activity if not stored or handled correctly.

  • Incorrect Timing: The incubation time for the compound treatment or the final assay readout may not be optimal for capturing the desired biological event.[4]

Solutions:

  • Monitor Cell Health: Regularly check cell morphology under a microscope. Use cells within a consistent and low passage number range for all experiments.[6]

  • Reagent Quality Control: Aliquot critical reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh solutions of labile components like NADPH for each experiment.[7]

  • Assay Optimization: Perform time-course and dose-response experiments for your positive control to ensure you are operating within the linear range of the assay and at an optimal time point.[4]

Control Type Purpose Common Issues Troubleshooting Step
Negative Control Defines the baseline (0% activity).High signal, high variability.Check for cell contamination, media autofluorescence, or reagent instability.
Positive Control Defines the maximum signal (100% activity).Low or no signal.Verify reagent activity, check cell responsiveness, optimize incubation time.
Vehicle Control (e.g., 0.5% DMSO) Accounts for solvent effects.Signal differs significantly from negative control.Reduce final DMSO concentration; screen for a more tolerated solvent.

In-Depth Troubleshooting Guides

This section provides structured workflows for resolving more complex experimental challenges.

Guide 1: High Biochemical Potency, Low Cellular Activity

A common and frustrating observation in drug discovery is when a compound is highly potent against its purified target (e.g., a kinase) but shows significantly weaker or no activity in a cell-based assay.[8] This discrepancy is a critical hurdle to overcome.

Symptom:
  • Biochemical IC₅₀: Nanomolar range

  • Cellular EC₅₀: Micromolar range or inactive

Diagnostic Workflow:

G start_node Symptom: Biochemical-Cellular Potency Shift process_node1 Step 1: Assess Compound Stability in Cell Culture Medium start_node->process_node1 Begin Investigation process_node process_node decision_node decision_node result_node result_node issue_node issue_node decision_node1 Is compound stable? process_node1->decision_node1 issue_node1 Issue: Chemical Instability Solution: Modify scaffold decision_node1->issue_node1 No process_node2 Step 2: Evaluate Impact of Serum Protein Binding decision_node1->process_node2 Yes decision_node2 Potency shift with serum concentration? process_node2->decision_node2 issue_node2 Issue: High Protein Binding Solution: Redesign for lower plasma protein binding decision_node2->issue_node2 Yes process_node3 Step 3: Check for Cellular Accumulation (e.g., LC-MS of cell lysates) decision_node2->process_node3 No decision_node3 Is intracellular concentration low? process_node3->decision_node3 issue_node3 Issue: Poor Permeability / High Efflux Solution: Test with efflux pump inhibitors; modify structure to improve permeability decision_node3->issue_node3 Yes process_node4 Step 4: Assess Metabolic Stability (Microsome or Hepatocyte Assay) decision_node3->process_node4 No decision_node4 Is compound rapidly metabolized? process_node4->decision_node4 issue_node4 Issue: Metabolic Liability (e.g., methylthio oxidation) Solution: Block metabolic hotspots decision_node4->issue_node4 Yes result_node1 Conclusion: Target engagement in cells may be masked or model is inappropriate. Consider orthogonal cellular models. decision_node4->result_node1 No

Caption: Workflow for diagnosing biochemical vs. cellular potency discrepancies.

Detailed Protocols for Diagnosis:

Protocol 1: Evaluating the Impact of Serum Protein Binding

Principle: Serum proteins, particularly albumin, can bind to small molecules, reducing the free concentration available to interact with the cellular target.[9][10] This protocol assesses compound activity in the presence of varying serum concentrations.

Methodology:

  • Prepare Media: Prepare batches of your standard cell culture medium containing different concentrations of Fetal Bovine Serum (FBS), for example: 0.5%, 2%, 5%, and 10%.

  • Cell Plating: Seed your cells in multi-well plates as you would for your standard assay and allow them to adhere.

  • Compound Treatment: Create dose-response curves for 5-(4-(methylthio)phenyl)isoxazol-3-amine in each of the prepared media formulations.

  • Assay Readout: After the appropriate incubation time, perform your standard assay readout (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the EC₅₀ value for each serum concentration. A significant rightward shift (higher EC₅₀) in the dose-response curve with increasing serum concentration indicates that protein binding is limiting the compound's effective concentration.[11][12]

Protocol 2: Basic Metabolic Stability Screen using Liver Microsomes

Principle: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism. The methylthio group on the phenyl ring is a potential site for oxidation.[7]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 1 mM stock solution of your test compound in DMSO.

    • Prepare a fresh solution of an NADPH regenerating system on ice.

  • Reaction Setup: In a 96-well plate, pre-warm liver microsomes (e.g., human or rat) in the reaction buffer at 37°C.

  • Initiate Reaction: Add the test compound to the microsomal solution (final concentration typically 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Control Reactions:

    • T=0 Control: Immediately add a stop solution (e.g., cold acetonitrile with an internal standard) to a set of wells to represent 100% compound remaining.

    • No-NADPH Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.[7]

  • Time Points: At various time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant from each well by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Interpretation: Plot the percentage of compound remaining versus time. A rapid decrease in the parent compound in the presence of NADPH, but not in its absence, indicates metabolic instability.

Guide 2: Identifying and Mitigating Assay Artifacts

Assay artifacts are a primary source of false positives in high-throughput screening (HTS) campaigns.[13][14] These are compounds that appear active but do not interact with the target of interest. It is crucial to identify and eliminate these early in the hit validation process.[15]

Symptom:
  • Activity is observed in the primary assay, but cannot be confirmed in an orthogonal assay (an assay that measures the same biological outcome with a different technology).[5]

  • The compound is active across multiple, unrelated screens (a "frequent hitter").

  • The dose-response curve has a very steep slope or a low maximum effect level.

Decision Tree for Artifact Identification:

G start_node Potential Artifact Detected decision_node1 Is the assay readout fluorescence-based? start_node->decision_node1 decision_node decision_node process_node process_node issue_node issue_node process_node1 Run compound in buffer; measure fluorescence at assay wavelengths decision_node1->process_node1 Yes decision_node4 Is the assay a biochemical (cell-free) assay? decision_node1->decision_node4 No (e.g., Luminescence) decision_node2 Is compound intrinsically fluorescent? process_node1->decision_node2 issue_node1 Artifact: Autofluorescence Mitigation: Use luminescence or label-free readout decision_node2->issue_node1 Yes process_node2 Run assay with fluorophore and compound, but no target decision_node2->process_node2 No decision_node3 Is fluorescence signal reduced? process_node2->decision_node3 issue_node2 Artifact: Quenching Mitigation: Use red-shifted dyes or alternative readout decision_node3->issue_node2 Yes decision_node3->decision_node4 No process_node3 Add non-ionic detergent (e.g., Triton X-100) to assay decision_node4->process_node3 Yes process_node4 Run parallel cytotoxicity assay (e.g., CellTiter-Glo) decision_node4->process_node4 No (Cell-based) decision_node5 Is activity attenuated? process_node3->decision_node5 issue_node3 Artifact: Aggregation Mitigation: Re-test with detergent; filter compound library decision_node5->issue_node3 Yes decision_node5->process_node4 No decision_node6 Is compound toxic at active concentrations? process_node4->decision_node6 issue_node4 Artifact: Cytotoxicity Mitigation: De-prioritize compound; seek less toxic analogs decision_node6->issue_node4 Yes

Caption: A decision tree for identifying common assay artifacts.

Protocol 3: Counter-Screen for Compound Autofluorescence

Principle: Many small molecules can fluoresce, and if their excitation and emission spectra overlap with the fluorophores used in your assay, they can create a false-positive signal.[16][17] This is a significant issue for HCS and fluorescence intensity-based assays.[16]

Methodology:

  • Plate Setup: Use the same type of microplate (e.g., black-walled, clear-bottom) as your main assay.

  • Reagent Addition:

    • Wells 1 (Compound): Add assay buffer and a dilution series of your test compound.

    • Wells 2 (Buffer Blank): Add assay buffer only.

    • Wells 3 (Positive Control Fluorophore): Add assay buffer containing the fluorophore used in your assay.

  • Incubation: Incubate the plate under the same conditions as your main assay.

  • Measurement: Read the plate on a plate reader using the exact same excitation and emission wavelength(s) and gain settings as your primary assay.

  • Data Analysis: Subtract the signal from the buffer blank wells from the compound wells. If the resulting signal is significant and dose-dependent, your compound is autofluorescent and is likely causing an artifact.

By systematically applying these troubleshooting principles and protocols, researchers can increase the reliability of their bioassay data, avoid pursuing false leads, and make more informed decisions in their drug discovery programs.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.
  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Medicinal Chemistry.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025).
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
  • Accounting for Artifacts in High-Throughput Toxicity Assays. (2016).
  • Accounting for Artifacts in High-Throughput Toxicity Assays - PubMed. (2016).
  • Small Molecule Hit Identification and Valid
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025).
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Mastering screening: Validating and following up on hits from loss-of-function screens. (2025). Revvity.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (2021).
  • Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. (2021). Mary Ann Liebert, Inc., publishers.
  • Cell-Based Assays – From Basic Principles to Distinct Applications.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv.
  • Technical Support Center: Structure-Guided Optimization of Isoxazole-Based Inhibitors. Benchchem.
  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. (2025).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Review on Interaction of Serum Albumin with Drug Molecules. (2016). Open Access Journals.
  • 3-(4-(Methylthio)phenyl)isoxazol-5-amine (CAS 501116-51-4). Fluorochem.
  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed. (2019).
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2025). MDPI.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. (2018).
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (
  • {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine. Amerigo Scientific.
  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)
  • Supporting Information for Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journals.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Off-Target Effects Analysis.
  • View of REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique.
  • 3-(4-(Methylthio)phenyl)isoxazol-5-amine. AK Scientific, Inc..
  • Ethyl 5-(4-(methylthio)phenyl)
  • Addressing off-target effects of 4-aminoquinoline deriv
  • Overcoming solubility problems with 5-Aminomethyl-3-methoxyisoxazole. Benchchem.
  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxa. (2017). University of Parma Research Repository.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines.
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013).
  • (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. PubChem.
  • A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins. (2013).

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Optimization

Technical Support Center: Strategies to Reduce Non-Specific Binding of 5-(4-(methylthio)phenyl)isoxazol-3-amine

Section 1: Understanding the Challenge - FAQs about Non-Specific Binding (NSB) This section addresses the fundamental questions surrounding NSB, with a specific focus on the properties of 5-(4-(methylthio)phenyl)isoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Challenge - FAQs about Non-Specific Binding (NSB)

This section addresses the fundamental questions surrounding NSB, with a specific focus on the properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine.

Q1: What is non-specific binding (NSB) and why is it a problem in my assay?

A1: Non-specific binding (NSB) refers to the interaction of your compound of interest with surfaces and molecules other than its intended biological target.[1] This can include binding to the plastic of your assay plate, filter membranes, or other proteins in your sample.[1] These unintended binding events generate background signal that is not related to the specific interaction you are trying to measure.[2] The primary problem with high NSB is that it can mask the true specific binding signal, significantly reducing your assay's sensitivity and leading to an overestimation of binding, which results in inaccurate affinity and kinetic data.[2][3]

Q2: What are the primary molecular forces that cause NSB?

A2: NSB is driven by a combination of non-covalent molecular forces between the compound and various surfaces.[2][4] The main contributors are hydrophobic interactions, where nonpolar parts of a molecule avoid water and stick to other nonpolar surfaces (like plastics), and electrostatic interactions, which are attractions between charged molecules.[1][4][5] Hydrogen bonding and Van der Waals forces can also play a role.[2][6]

cluster_0 Forces Driving Non-Specific Binding ligand 5-(4-(methylthio)phenyl)isoxazol-3-amine Phenyl Ring (Hydrophobic) Amine Group (Potential Charge) surface Assay Surface (e.g., Plate Well) Hydrophobic Patches Charged Sites ligand:f1->surface:f1 Hydrophobic Interaction ligand:f2->surface:f2 Electrostatic Attraction

Caption: Key molecular forces contributing to NSB.

Q3: What specific properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine might contribute to its NSB?

A3: Based on its chemical structure, several features of 5-(4-(methylthio)phenyl)isoxazol-3-amine can promote NSB. Understanding these is the first step in designing a mitigation strategy.

FeatureChemical GroupPotential Contribution to NSB
Hydrophobicity Phenyl ring, methylthio group (-S-CH₃)These nonpolar groups can readily engage in hydrophobic interactions with plastic surfaces (e.g., polystyrene plates) and hydrophobic pockets on off-target proteins.[5]
Electrostatic Charge Isoxazol-3-amine groupThe primary amine (-NH₂) can become protonated (positively charged) depending on the buffer pH, leading to electrostatic attraction to negatively charged surfaces or biomolecules.
Hydrogen Bonding Amine (-NH₂) and Isoxazole Nitrogen/OxygenThe amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as acceptors, contributing to off-target binding.[6]
Q4: How do I experimentally measure the level of NSB in my assay?

A4: Measuring NSB is critical for troubleshooting. This is typically done by running a control experiment in parallel. The standard method is to measure the binding of your labeled compound in the presence of a large excess of an unlabeled, high-affinity ligand for the target receptor. This unlabeled ligand will occupy all the specific binding sites, so any remaining signal from your labeled compound is considered non-specific. Alternatively, if a specific competitor is not available, control wells lacking the target receptor (e.g., using cell lysate from a non-transfected cell line) can be used.

Total Binding (TB): Signal in the absence of a competitor. Non-Specific Binding (NSB): Signal in the presence of a saturating concentration of a competitor. Specific Binding (SB): SB = TB - NSB.

Your goal is to find conditions where the NSB is a small fraction of the Total Binding.

Section 2: Troubleshooting Guides - A Systematic Approach

High NSB is a multi-factorial problem. The following flowchart and detailed guides provide a logical sequence for troubleshooting. We recommend addressing these issues in the order presented, as buffer optimization is often the most impactful and cost-effective first step.

start High NSB Detected? buffer Step 1: Optimize Buffer (pH & Ionic Strength) start->buffer Yes detergent Step 2: Add Non-Ionic Detergent (e.g., Tween-20) buffer->detergent NSB still high end_success NSB Reduced Assay Optimized buffer->end_success NSB acceptable blocker Step 3: Add Protein Blocker (e.g., BSA) detergent->blocker NSB still high detergent->end_success NSB acceptable consumables Step 4: Use Low-Binding Consumables blocker->consumables NSB still high blocker->end_success NSB acceptable consumables->end_success NSB acceptable end_fail Consult Further (Consider Compound Modification) consumables->end_fail NSB still high

Caption: A systematic workflow for troubleshooting NSB.

Issue: High Background Signal Across the Entire Assay

This is the most common manifestation of NSB, where both control and experimental wells show elevated signal.

The composition of your assay buffer is the single most important factor to optimize. The goal is to create an environment that discourages the low-affinity, non-specific interactions of your compound.

  • Solution 1: Optimize Buffer pH.

    • Rationale: The charge state of the amine group on 5-(4-(methylthio)phenyl)isoxazol-3-amine and on amino acid residues of off-target proteins is dictated by the buffer pH.[2][7] If your compound is positively charged and assay surfaces or proteins have negative patches, electrostatic attraction will occur.[8] Systematically varying the pH can identify a point where these attractions are minimized.

    • Action: Test a range of pH values for your buffer (e.g., from 6.0 to 8.5 in 0.5 unit increments). Run your NSB control experiment at each pH to find the value that yields the lowest background without compromising your specific interaction.

  • Solution 2: Increase Ionic Strength.

    • Rationale: Adding neutral salt (e.g., NaCl) to your buffer increases its ionic strength. The salt ions create a "shielding" effect, masking the charges on your compound and on potential non-specific binding sites, thereby weakening electrostatic interactions.[1][2][9]

    • Action: Prepare your assay buffer with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 250 mM). Evaluate NSB at each concentration to determine the optimal level that reduces background while maintaining specific binding.

The phenyl and methylthio groups make your compound susceptible to sticking to hydrophobic surfaces like standard polystyrene assay plates.

  • Solution 3: Add a Non-Ionic Detergent.

    • Rationale: Non-ionic detergents, such as Tween-20 or Triton X-100, are amphipathic molecules that disrupt hydrophobic interactions.[2][10] At low concentrations, they can coat hydrophobic surfaces and form micelles around your compound, preventing it from sticking to the plate or aggregating.[2][9]

    • Action: Add a low concentration of Tween-20 (typically 0.01% to 0.05% v/v) to your assay buffer and wash buffers. It is important to include the detergent in all subsequent steps, as its blocking effect can be temporary and removed by washing with a detergent-free buffer.[11]

After immobilizing your target protein, the remaining surface of the well is open for non-specific binding.

  • Solution 4: Incorporate a Protein Blocking Agent.

    • Rationale: Inert proteins like Bovine Serum Albumin (BSA) or Casein are used to coat all unoccupied sites on the assay plate.[11] BSA is an effective blocker as it has both hydrophobic and hydrophilic regions, allowing it to prevent various types of non-specific interactions.[12] It effectively saturates the potential NSB sites, making them unavailable to your compound.[13][14]

    • Action: Add a blocking step to your protocol after target immobilization. Incubate the wells with a solution of 0.5% to 2% BSA in your assay buffer for at least 1 hour. See Protocol 1 for a detailed method on optimizing the BSA concentration. In some cases, casein may be a more effective blocking agent than BSA.[3]

Section 3: Experimental Protocols

Protocol 1: Determining Optimal Blocking Agent Concentration (BSA Titration)

This protocol helps you find the lowest concentration of BSA that effectively minimizes NSB without interfering with your specific signal.

Objective: To identify the optimal BSA concentration for blocking NSB.

Methodology:

  • Prepare BSA Dilutions: Create a series of blocking buffers with varying BSA concentrations in your primary assay buffer (e.g., 0%, 0.1%, 0.5%, 1%, and 2% w/v).

  • Immobilize Target: Prepare your assay plate by immobilizing your target protein/receptor in all wells according to your standard protocol.

  • Blocking Step: Wash the wells to remove any unbound target. Add the different BSA blocking buffers to respective wells (in triplicate for both Total Binding and NSB determination). Incubate for 1-2 hours at room temperature or 4°C overnight.

  • Assay Procedure:

    • Wash the plate to remove excess BSA.

    • For Total Binding (TB) wells: Add your labeled 5-(4-(methylthio)phenyl)isoxazol-3-amine.

    • For Non-Specific Binding (NSB) wells: Add your labeled compound plus a saturating concentration of an unlabeled competitor.

  • Incubate and Read: Proceed with your standard incubation and washing steps, then measure the signal.

  • Analyze Data: Plot the signal for both TB and NSB against the BSA concentration. The optimal concentration is the one at which the NSB signal is minimized without significantly reducing the specific binding (TB - NSB).[1]

Protocol 2: Buffer Optimization Matrix (pH vs. Salt)

This approach allows you to efficiently test the combined effects of pH and ionic strength.

Objective: To co-optimize buffer pH and salt concentration.

Methodology:

  • Create a Matrix: Design an experiment to test several pH values against several salt concentrations. The table below serves as an example.

  • Prepare Buffers: Prepare a set of assay buffers corresponding to each condition in the matrix.

  • Run NSB Assay: For each buffer condition, perform an experiment to measure NSB (using a competitor or no-target control).

  • Identify Optimum: Analyze the results to find the pH and salt combination that provides the lowest NSB signal. You must then confirm that this condition does not negatively impact your specific binding.

Table 2: Example of a pH vs. Ionic Strength Optimization Matrix

50 mM NaCl 100 mM NaCl 150 mM NaCl 250 mM NaCl
pH 6.5 Test NSBTest NSBTest NSBTest NSB
pH 7.0 Test NSBTest NSBTest NSBTest NSB
pH 7.5 Test NSBTest NSBTest NSBTest NSB
pH 8.0 Test NSBTest NSBTest NSBTest NSB

Section 4: Summary of Recommended Strategies

StrategyMechanism of ActionTypical ConcentrationKey Considerations
Increase Ionic Strength Shields electrostatic interactions.[1][2]50-250 mM NaClMay disrupt some specific protein-protein interactions at very high concentrations.
Optimize pH Alters the charge state of the compound and interacting surfaces to reduce attraction.[7][9]pH 6.0 - 8.5Ensure the chosen pH is compatible with the stability and activity of your target protein.
Add Non-Ionic Detergent Disrupts hydrophobic interactions.[2][10]0.01-0.05% Tween-20Must be present in all assay and wash buffers.[11] May interfere with some detection methods.
Add Protein Blocker Coats unoccupied surfaces to prevent compound adsorption.[9][13]0.5-2% BSA or CaseinEnsure the protein blocker itself does not interact with your compound or target.
Use Low-Binding Plates Plates are surface-treated to be more hydrophilic, reducing hydrophobic interactions.N/AA more expensive but sometimes necessary option if other strategies fail.

By systematically applying these principles and protocols, you can effectively diagnose the root cause of non-specific binding in your assay and implement a robust solution, leading to more accurate and reliable data.

References

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Gasteiger, E., et al. (2015, September 17). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. PubMed. [Link]

  • Thorstensen, K., & Romslo, I. (1984). Albumin prevents nonspecific transferrin binding and iron uptake by isolated hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Visikol. (2023, November 13). The Impact of pH on Antigen Retrieval in Immunohistochemistry. [Link]

  • Kaufmann, W. B., et al. (n.d.). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • PubMed. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]

  • PubMed. (1987, June). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. [Link]

  • Nature Communications. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies. [Link]

  • LabCluster. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]

  • ACS Publications. (2024, October 30). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. [Link]

  • Creoptix. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]

  • PubMed. (n.d.). pH affects both the mechanism and the specificity of peptide binding to a class II major histocompatibility complex molecule. [Link]

  • ResearchGate. (2025, August 6). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(4-(methylthio)phenyl)isoxazol-3-amine

This technical guide addresses the purification and refinement of 5-(4-(methylthio)phenyl)isoxazol-3-amine . This compound presents a unique set of challenges due to the weak basicity of the 3-aminoisoxazole core (pKa ~2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and refinement of 5-(4-(methylthio)phenyl)isoxazol-3-amine . This compound presents a unique set of challenges due to the weak basicity of the 3-aminoisoxazole core (pKa ~2.3), the potential for regioisomeric contamination (5-amino isomer), and the oxidative sensitivity of the thioether (-SMe) moiety.

Status: Active Expert Level: Senior Chemist / Process Development Last Updated: 2025-05-20

Compound Profile & Chemical Behavior

Before attempting purification, you must understand the "personality" of your molecule to avoid yield loss and degradation.

FeaturePropertyImplication for Purification
Basicity Very Weak Base (pKa ~2.3)Will not protonate in acetic acid or NaHCO₃. Requires strong mineral acid (e.g., 2N HCl) to form a water-soluble salt.
Stability Acid Sensitive Prolonged heating in strong acid can hydrolyze the isoxazole ring.
Redox Oxidation Prone The methylthio (-SMe) group easily oxidizes to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) if exposed to peroxides or chlorinated oxidants.
Isomerism Regioisomer Risk Synthesis often produces the 5-amino-3-aryl isomer as a major impurity.
Solubility Lipophilic Soluble in EtOAc, DCM, hot Ethanol. Insoluble in water.

Diagnostic: Identify Your Impurity Profile

Select the purification strategy based on your specific impurity profile.

PurificationLogic Start Analyze Crude Material (LC-MS / H-NMR) Decision Primary Impurity? Start->Decision Regio Regioisomer (5-amino isomer) Decision->Regio Isomer present Oxidation Sulfoxide/Sulfone (M+16 / M+32) Decision->Oxidation Oxidized Sulfur SM Starting Material (Nitrile/Ketone) Decision->SM Non-basic SM Recryst Protocol A: Selective Recrystallization (Ethanol/Water) Regio->Recryst Exploits MP diff Column Protocol B: Flash Chromatography (DCM/MeOH) Oxidation->Column Polarity diff AcidBase Protocol C: Modified Acid-Base Swing (Cold 2N HCl) SM->AcidBase Basicity diff Check Final Purity > 98%? Recryst->Check Check Purity Column->Check AcidBase->Check Check->Column No Done Done Check->Done Yes

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity identification.

Detailed Troubleshooting Protocols

Protocol A: Selective Recrystallization (The "Scalpel")

Best for: Removing the 5-amino regioisomer and minor organic impurities. Mechanism: The desired 3-amino isomer typically has a significantly higher melting point (~148°C) than the 5-amino isomer (~84°C), allowing for effective separation via crystallization.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (EtOH) (approx. 5-7 mL per gram of crude).

  • Heating: Heat to reflux (80°C) until fully dissolved. If solids persist, add EtOH in 0.5 mL increments.

    • Critical: Do not boil excessively; prolonged heat can promote oxidation of the sulfur.

  • Anti-solvent Addition: Remove from heat. While still hot, slowly add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Ratio: Target a final solvent ratio of roughly 3:1 (EtOH:Water).

  • Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 1:1 EtOH/Water mixture.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Modified Acid-Base Swing (The "Sledgehammer")

Best for: Removing non-basic starting materials (e.g., 3-(4-(methylthio)phenyl)-3-oxopropanenitrile). Risk: High risk of ring hydrolysis if conditions are too harsh.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Extraction (Salt Formation): Extract the organic layer with cold (0°C) 2N HCl .

    • Why 2N? Weaker acids (Acetic, 0.1N HCl) will fail to protonate the weak amine (pKa ~2.3), leaving the product in the organic layer.

    • Why Cold? To prevent hydrolysis of the isoxazole ring.

  • Separation:

    • Organic Layer: Contains non-basic impurities (discard).

    • Aqueous Layer: Contains your product as the hydrochloride salt.

  • Basification: Immediately cool the aqueous layer to 0°C. Slowly add 6N NaOH or 50% KOH dropwise until pH > 10.

    • Note: You must exceed pH 9 to drive the equilibrium back to the free base completely.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

Protocol C: Flash Chromatography (Sulfur Cleanup)

Best for: Removing sulfoxide/sulfone byproducts formed during synthesis.

  • Stationary Phase: Silica Gel (neutralized with 1% Et3N if degradation is observed, though usually unnecessary).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 90:10 -> End 60:40).

  • Observation:

    • Product: Elutes mid-polarity.

    • Sulfoxide Impurity: Much more polar (elutes later).

    • Sulfone Impurity: Slightly more polar than product.

Frequently Asked Questions (FAQs)

Q1: My yield is extremely low after acid/base extraction. Where did it go? A: You likely didn't use a strong enough acid or base.

  • Issue: Because the pKa is ~2.3, the amine is hard to protonate. If you used 0.5M HCl, the equilibrium favors the free base, so it stayed in the organic layer (which you discarded).

  • Fix: Use at least 2M (2N) HCl for extraction. Conversely, during the basification step, ensure pH reaches 10-11 . If you stop at pH 7, the compound remains protonated and water-soluble.

Q2: The product is turning yellow/orange upon storage. A: This indicates oxidation of the aniline-like nitrogen or the sulfur moiety.

  • Fix: Store the purified solid under Nitrogen or Argon at -20°C. Ensure all solvents used in purification are peroxide-free (test ethers/THF).

Q3: How do I distinguish the 3-amino isomer from the 5-amino isomer? A: Use 1H-NMR and Melting Point .

  • Melting Point: 3-amino-5-phenylisoxazole derivatives melt significantly higher (~140-150°C) than 5-amino-3-phenyl derivatives (~80-90°C).[1]

  • NMR: The isoxazole ring proton (C4-H) shows a characteristic shift. In DMSO-d6, the amine -NH₂ peak for the 3-amino isomer is typically broad and located around 5.5-6.5 ppm.

Q4: Can I use bleach (Hypochlorite) to clean glassware? A: ABSOLUTELY NOT. Hypochlorite will instantly oxidize the methylthio group (-SMe) to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) upon contact with residual traces. Use acid/solvent washes only.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
    • Source:Synthesis, 2013, 45, 171-173.
    • Relevance: Defines the pH and temperature conditions that control the 3-amino vs 5-amino r
    • Link:

  • Purification of 3-Aminoisoxazoles

    • Title: Process for the purification of 3-amino-5-methylisoxazole (US P
    • Source: US Patent Office / Google P
    • Relevance: Establishes the "acid-boil" and recrystallization protocols for this specific heterocycle class.
    • Link:

  • Physical Properties & pKa Data

    • Title: 3-Aminoisoxazole: Spectroscopic Characteriz
    • Source:Molecules (via MDPI), and PubChem CID 1810216.
    • Relevance: Provides pKa values (~2.[2][3]27) and stability warnings (thermal runaway).

    • Link:

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 5-(4-(methylthio)phenyl)isoxazol-3-amine in Cells

In the landscape of modern drug discovery, confirming that a molecule interacts with its intended target within the complex milieu of a living cell is a critical step. This guide provides an in-depth comparison of method...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a molecule interacts with its intended target within the complex milieu of a living cell is a critical step. This guide provides an in-depth comparison of methodologies to validate the cellular target engagement of 5-(4-(methylthio)phenyl)isoxazol-3-amine, a compound of interest within the broader isoxazole class known for diverse biological activities. While the specific intracellular target of this particular molecule is not definitively established in the public domain, this guide will use a hypothetical kinase target to illustrate the principles and experimental workflows. This framework is readily adaptable to other protein classes.

The isoxazole scaffold is a component of various pharmacologically active agents, including kinase inhibitors. For the purpose of this guide, we will hypothesize that 5-(4-(methylthio)phenyl)isoxazol-3-amine targets a specific intracellular kinase, "Kinase X," which is a component of a well-characterized signaling pathway.

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular environment. The underlying principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.

Causality Behind Experimental Choices

CETSA is an ideal initial assay as it does not require modification of the compound or the target protein, thus preserving native interactions. The readout is straightforward: an increase in the amount of soluble target protein at elevated temperatures in the presence of the compound indicates binding.

Experimental Workflow

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Treatment: Culture a relevant cell line (e.g., one known to express Kinase X) to 80-90% confluency. Treat the cells with varying concentrations of 5-(4-(methylthio)phenyl)isoxazol-3-amine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells through freeze-thaw cycles. Subsequently, centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).

  • Protein Quantification and Analysis: Carefully collect the supernatant and determine the protein concentration. The amount of soluble Kinase X is then quantified by Western blotting using a specific antibody.

Data Presentation
Compound ConcentrationTemperature (°C)Soluble Kinase X (Normalized Intensity)
Vehicle (DMSO)401.00
Vehicle (DMSO)520.52
Vehicle (DMSO)580.21
10 µM Compound401.00
10 µM Compound520.85
10 µM Compound580.65

Table 1. Hypothetical CETSA data demonstrating thermal stabilization of Kinase X by 5-(4-(methylthio)phenyl)isoxazol-3-amine.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a highly sensitive, quantitative method for measuring compound binding in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.

Causality Behind Experimental Choices

NanoBRET™ offers a real-time, dynamic view of target engagement and allows for the determination of intracellular compound affinity. This is particularly useful for ranking compounds and understanding their structure-activity relationships in a cellular context. The requirement for genetic modification of the target protein is a key consideration.

Experimental Workflow

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol
  • Cell Line Generation: Genetically engineer a cell line to express Kinase X as a fusion protein with NanoLuc® luciferase.

  • Assay Preparation: Seed the engineered cells into an appropriate assay plate.

  • Compound and Tracer Addition: Add a fixed concentration of the cell-permeable fluorescent tracer specific for the kinase active site, followed by a serial dilution of 5-(4-(methylthio)phenyl)isoxazol-3-amine.

  • Incubation and Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal. Calculate the intracellular IC50 value from the resulting dose-response curve.

Data Presentation
CompoundIntracellular IC50 (µM)
5-(4-(methylthio)phenyl)isoxazol-3-amine1.2
Known Kinase X Inhibitor (Control)0.05
Inactive Structural Analog> 50

Table 2. Hypothetical NanoBRET™ data for determining the intracellular potency of 5-(4-(methylthio)phenyl)isoxazol-3-amine.

Method 3: Phospho-Protein Western Blotting (Pharmacodynamic Readout)

This method provides indirect but physiologically relevant evidence of target engagement by measuring the modulation of a downstream substrate of the target kinase. If Kinase X phosphorylates a specific substrate, "Substrate Y," then an effective inhibitor should reduce the levels of phosphorylated Substrate Y (p-Substrate Y).

Causality Behind Experimental Choices

While not a direct measure of binding, a pharmacodynamic assay confirms that the compound not only engages the target but also elicits the desired functional consequence within a cellular signaling pathway. This provides a crucial link between target engagement and cellular activity.

Experimental Workflow

Caption: Workflow for Phospho-Protein Western Blotting.

Detailed Protocol
  • Cell Treatment: Treat cells with a dose-range of 5-(4-(methylthio)phenyl)isoxazol-3-amine for a specified duration.

  • Pathway Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to induce phosphorylation of Substrate Y.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with primary antibodies specific for p-Substrate Y and total Substrate Y. The total substrate antibody serves as a loading control.

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry and normalize the p-Substrate Y signal to the total Substrate Y signal.

Data Presentation
Compound Concentration (µM)Normalized p-Substrate Y Level
0 (Vehicle)1.00
0.10.85
1.00.45
10.00.15

Table 3. Hypothetical Western blot data showing dose-dependent inhibition of Substrate Y phosphorylation by 5-(4-(methylthio)phenyl)isoxazol-3-amine.

Comparison of Methodologies

Caption: Comparison of target engagement validation methods.

Each of these methods provides a different and valuable piece of the puzzle in validating the target engagement of 5-(4-(methylthio)phenyl)isoxazol-3-amine. CETSA offers a direct, label-free confirmation of binding to the endogenous target. NanoBRET™ provides quantitative intracellular affinity data, which is invaluable for medicinal chemistry efforts. Finally, monitoring a downstream phosphorylation event confirms that target engagement translates into the intended biological effect. A multi-pronged approach, utilizing at least two of these methods, provides the most robust and compelling evidence for on-target activity in cells.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • Taylor & Francis. (2020). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM74657. Retrieved from [Link]

  • PubMed. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM331651. Retrieved from [Link]

  • PubMed. (2019). *Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970,
Comparative

Comparing the in vitro and in vivo efficacy of 5-(4-(methylthio)phenyl)isoxazol-3-amine

This guide outlines the comparative evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine , a specific isoxazole derivative. Given the structural presence of a methylthio (-SMe) group on a phenyl-isoxazole scaffold, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine , a specific isoxazole derivative. Given the structural presence of a methylthio (-SMe) group on a phenyl-isoxazole scaffold, this compound is pharmacologically significant as a potential prodrug or metabolic precursor to a sulfoxide/sulfone active agent (likely targeting COX-2 or similar inflammatory pathways).

This guide addresses the critical "In Vitro vs. In Vivo" efficacy gap often observed with thioether-based compounds, where in vitro potency may appear low due to the lack of metabolic activation (S-oxidation), while in vivo efficacy remains robust.

Executive Summary: The "Sulfide-Sulfone" Paradox

5-(4-(methylthio)phenyl)isoxazol-3-amine belongs to a class of isoxazole derivatives often investigated for anti-inflammatory and analgesic properties. Structurally, it resembles the core scaffold of coxibs (e.g., Valdecoxib) but features a methylthio (-SMe) group instead of the canonical sulfonamide (-SO₂NH₂) or sulfone (-SO₂Me).

Core Hypothesis for Evaluation:

  • In Vitro: The compound is likely to show reduced or negligible potency in cell-free enzymatic assays (e.g., COX-1/COX-2 inhibition) because the thioether group is not sufficiently electron-withdrawing to facilitate high-affinity binding to the active site.

  • In Vivo: The compound is expected to demonstrate significant efficacy comparable to reference standards. This is due to hepatic bioactivation (via CYP450 or FMO enzymes) converting the inactive sulfide (-SMe) into the active sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) metabolites.

In Vitro Profiling: Establishing Baseline Potency

Objective: To determine intrinsic affinity and identify the "Prodrug" characteristic.

A. Enzymatic Inhibition Assays (Cell-Free)

Direct incubation of the parent compound with purified enzymes often yields high IC₅₀ values (low potency), leading to potential "false negative" decisions in early screening.

Assay TypeTargetExpected Outcome (Parent)Expected Outcome (Metabolite*)Rationale
COX-1 Inhibition Cyclooxygenase-1 (Ovine)IC₅₀ > 100 µM (Inactive)IC₅₀ > 50 µM (Weak/Inactive)Isoxazoles are typically COX-2 selective; Sulfide group lacks binding affinity.
COX-2 Inhibition Cyclooxygenase-2 (Human recombinant)IC₅₀ > 10 µM (Weak) IC₅₀ < 0.1 µM (Potent) The active site requires the electron-withdrawing sulfone/sulfonamide for tight binding.
5-LOX Inhibition 5-LipoxygenaseVariableVariableSecondary target check for dual inhibition potential.

*Metabolite: The sulfone analog, generated via chemical oxidation or microsome incubation.

B. Whole Blood / Cellular Assays

Unlike cell-free assays, whole blood assays contain some metabolic capacity (though limited compared to the liver).

  • Protocol: Human Whole Blood (HWB) Assay.

  • Readout: LPS-induced PGE2 production (COX-2) vs. Thromboxane B2 production (COX-1).

  • Critical Step: Compare results with and without the addition of liver microsomes (S9 fraction) to simulate in vivo metabolism.

In Vivo Profiling: Demonstrating Bioactivation

Objective: To validate efficacy and confirm the metabolic activation hypothesis.

A. Pharmacokinetics (PK) & Metabolism

Before efficacy testing, the conversion of the sulfide to the sulfone must be verified.

  • Model: SD Rats (n=3/timepoint), Oral Gavage (10 mg/kg).

  • Analytes: Parent (Sulfide), Metabolite 1 (Sulfoxide), Metabolite 2 (Sulfone).

  • Success Criteria: Rapid disappearance of Parent (

    
    ) and sustained exposure of the Sulfone metabolite (
    
    
    
    ).
B. Efficacy Models
ModelEndpointReference StandardExpected Result
Carrageenan-Induced Paw Edema Paw Volume (mL) at 3h, 5hCelecoxib / ValdecoxibHigh Efficacy. Significant reduction in edema, correlating with plasma sulfone levels rather than parent levels.
Air Pouch Model PGE2 levels in exudateIndomethacinHigh Potency. Direct suppression of PGE2 synthesis in the inflammatory microenvironment.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the critical metabolic bioactivation pathway that explains the discrepancy between in vitro and in vivo data.

Bioactivation Parent Parent Compound (Sulfide: -SMe) In Vitro: WEAK/INACTIVE Liver Hepatic Metabolism (CYP450 / FMO) Parent->Liver Oral Absorption Target Target Binding (COX-2 Active Site) Parent->Target Low Affinity (No Effect) Sulfoxide Intermediate (Sulfoxide: -S(=O)Me) Liver->Sulfoxide S-Oxidation Active Active Metabolite (Sulfone: -SO₂Me) In Vivo: HIGH POTENCY Sulfoxide->Active Rapid Oxidation Active->Target High Affinity Binding

Caption: Metabolic bioactivation pathway of 5-(4-(methylthio)phenyl)isoxazol-3-amine from inactive sulfide to active sulfone.

Detailed Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition (Colorimetric)

Use this to establish the baseline "inactive" profile of the parent compound.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes; Arachidonic Acid (substrate); TMPD (colorimetric substrate).

  • Preparation: Dissolve 5-(4-(methylthio)phenyl)isoxazol-3-amine in DMSO. Prepare serial dilutions (0.01 µM – 100 µM).

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.

  • Reaction: Add Arachidonic Acid and TMPD. Incubate for 2 mins.

  • Detection: Measure absorbance at 590 nm (peroxidase activity of COX).

  • Calculation: Calculate % Inhibition relative to Solvent Control (DMSO).

Protocol B: Carrageenan-Induced Paw Edema (Rat)

Use this to demonstrate "true" in vivo efficacy.

  • Animals: Male Wistar or SD rats (180-220g). Fasted overnight.

  • Grouping:

    • Vehicle Control (0.5% CMC).

    • Reference (Celecoxib, 10 mg/kg).

    • Test Compound (5-(4-(methylthio)phenyl)isoxazol-3-amine, 10 mg/kg & 30 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Analysis: Calculate % Inhibition of Edema =

    
    .
    

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolic Activation of the Thioether Group in COX-2 Inhibitors: Implications for In Vitro vs In Vivo Efficacy." Drug Metabolism and Disposition. Link

  • Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

Validation

A Comparative Guide to the Synthesis and Biological Evaluation of 5-(4-(methylthio)phenyl)isoxazol-3-amine

Introduction The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and structural versatility make it a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and structural versatility make it a "privileged structure," frequently incorporated into a wide array of pharmacologically active agents.[2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] Several clinically successful drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, feature this core moiety, underscoring its therapeutic relevance.[2][4]

This guide provides an in-depth technical overview for replicating the synthesis of a novel derivative, 5-(4-(methylthio)phenyl)isoxazol-3-amine. As specific biological data for this compound is not yet prevalent in published literature, we will extrapolate a potential biological profile based on structurally related compounds and outline a robust screening strategy. Furthermore, we will conduct an objective comparison with established isoxazole-based compounds to provide context for its potential advantages and position in drug discovery research. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel isoxazole-based chemical entities.

Part 1: Synthesis of 5-(4-(methylthio)phenyl)isoxazol-3-amine

The synthesis of 3-amino-5-substituted isoxazoles can be reliably achieved through the cyclization of a β-ketonitrile with hydroxylamine. A critical aspect of this synthesis is the precise control of reaction conditions, specifically pH and temperature, to ensure the desired regioselectivity. The reaction between hydroxylamine and a β-ketonitrile can yield two different isomers: the 5-amino or the 3-amino isoxazole. The formation of the 3-amino isomer is favored under mildly acidic to neutral conditions (pH 7-8) and at lower temperatures (≤45°C), where the hydroxylamine preferentially attacks the nitrile functional group.[5]

Below is a proposed, robust synthetic route starting from commercially available 4-(methylthio)acetophenone.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Isomerization start 4-(methylthio)acetophenone + Ethyl Cyanoacetate reagent1 Sodium Ethoxide (NaOEt) in Ethanol start->reagent1 intermediate 3-(4-(methylthio)phenyl)-3-oxopropanenitrile (β-ketonitrile intermediate) reagent1->intermediate reagent2 Hydroxylamine Hydrochloride (NH2OH·HCl) Buffer at pH 7-8, ≤45°C intermediate->reagent2 product 5-(4-(methylthio)phenyl)isoxazol-3-amine reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Rationale Behind Experimental Choices
  • Step 1 (Claisen Condensation): This step constructs the crucial β-ketonitrile backbone. Sodium ethoxide is used as a strong base to deprotonate the α-carbon of ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-(methylthio)acetophenone. This is a standard and efficient method for forming carbon-carbon bonds.

  • Step 2 (Cyclization): The choice of hydroxylamine hydrochloride buffered to a pH of 7-8 is the most critical parameter for this synthesis.[5] At this pH, the hydroxylamine is sufficiently nucleophilic to attack the nitrile group, initiating the cyclization cascade that leads to the 3-amino isoxazole product. Running the reaction at or below 45°C prevents side reactions and disfavors the alternative pathway that leads to the 5-amino isomer.[5]

Part 2: Anticipated Biological Profile and Proposed Screening

While direct biological data for 5-(4-(methylthio)phenyl)isoxazol-3-amine is scarce, the activities of analogous structures provide a logical starting point for investigation. Isoxazole derivatives are well-documented as anticancer agents.[3][6] For instance, certain isoxazole-piperazine hybrids have shown potent cytotoxicity against hepatocellular carcinoma and breast cancer cell lines.[6] Furthermore, isoxazolo[5,4-d]pyrimidine derivatives have been reported to induce apoptosis in various cancer cell lines with GI50 values in the nanomolar range.[7]

Given this precedent, a primary investigation into the anticancer properties of 5-(4-(methylthio)phenyl)isoxazol-3-amine is highly warranted.

Primary Screening Protocol: Cytotoxicity Assessment

A logical first step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines. The NCI-60 panel provides a broad overview, but a focused initial screen against representative lines such as MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung) is a cost-effective starting point. A detailed protocol for the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity and thus viability, is provided in Part 4.

Part 3: Comparative Analysis with Alternative Isoxazole Scaffolds

To understand the potential of 5-(4-(methylthio)phenyl)isoxazol-3-amine, it is useful to compare it with other well-characterized isoxazole-containing molecules. We have selected two benchmarks:

  • Valdecoxib: A clinically approved non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[2]

  • Compound 10h (Gaikwad et al., 2021): A potent experimental N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivative with significant apoptosis-inducing cytotoxic activity.[7]

Comparative Data Summary
Feature5-(4-(methylthio)phenyl)isoxazol-3-amineValdecoxibCompound 10h (Gaikwad et al.)[7]
Structure Simple 3-amino, 5-aryl isoxazole3,4-diaryl isoxazole with sulfonamideFused isoxazolo[5,4-d]pyrimidine
Primary Target Unknown (Hypothesis: Cancer-related kinases/pathways)Cyclooxygenase-2 (COX-2)Apoptosis induction pathways
Reported Potency To Be DeterminedIC50 ~5 µM for COX-2GI50 = 0.0221 µM (HCT-15 Colon Cancer)
Synthetic Complexity Low (2-step synthesis from commercial materials)ModerateHigh (multi-step synthesis)
Structural Comparison Diagram

SAR_Comparison cluster_target Target Compound cluster_valdecoxib Valdecoxib (COX-2 Inhibitor) cluster_10h Compound 10h (Anticancer) core Isoxazole Core target_node 5-(4-(methylthio)phenyl)isoxazol-3-amine core->target_node Simple Substitution valdecoxib_node Valdecoxib core->valdecoxib_node Di-aryl Substitution c10h_node Compound 10h core->c10h_node Ring Fusion sub1 C3: -NH2 target_node->sub1 sub2 C5: -Ph-SMe target_node->sub2 sub3 C4: -Ph-SO2NH2 valdecoxib_node->sub3 sub4 C5: -Ph valdecoxib_node->sub4 sub5 Fused Pyrimidine Ring c10h_node->sub5 sub6 C3: -Ph c10h_node->sub6

Caption: Structural relationships of the compared isoxazole compounds.

This comparison highlights that 5-(4-(methylthio)phenyl)isoxazol-3-amine represents a structurally simpler and more synthetically accessible scaffold than highly potent, complex derivatives. This simplicity can be an advantage in early-stage drug discovery, allowing for rapid synthesis of analogs to build a structure-activity relationship (SAR) profile.

Part 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of 5-(4-(methylthio)phenyl)isoxazol-3-amine

Materials:

  • 4-(methylthio)acetophenone

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate or suitable buffer

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

Step 1: Synthesis of 3-(4-(methylthio)phenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add ethyl cyanoacetate (1.0 eq) dropwise.

  • Stir the resulting solution for 15 minutes at 0°C.

  • Add a solution of 4-(methylthio)acetophenone (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 5-(4-(methylthio)phenyl)isoxazol-3-amine

  • Dissolve the crude 3-(4-(methylthio)phenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to buffer the solution to a pH between 7 and 8.

  • Heat the reaction mixture to 45°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-(4-(methylthio)phenyl)isoxazol-3-amine stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control). Include a "no cell" blank control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion

This guide outlines a reliable and well-precedented synthetic pathway for 5-(4-(methylthio)phenyl)isoxazol-3-amine, emphasizing the critical control of reaction parameters to ensure regiochemical purity. While its specific biological functions remain to be empirically determined, its structural class strongly suggests potential as an anticancer agent. The comparative analysis positions the compound as a synthetically accessible scaffold ideal for foundational drug discovery efforts. The provided protocols offer a clear roadmap for both its chemical synthesis and initial biological characterization, enabling researchers to effectively explore its therapeutic potential.

References

  • Recent Progress in the Synthesis of Isoxazoles - Bentham Science Publishers. (2021). Bentham Science.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC.
  • Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. (2021). PubMed.
  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).
  • Synthesis and biological evaluation of novel isoxazole derivatives
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • {[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine. Amerigo Scientific.
  • 3-(4-(Methylthio)phenyl)isoxazol-5-amine (CAS 501116-51-4). Fluorochem.
  • Design, synthesis, and biological evaluation of N-(4-substituted)-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives as apoptosis-inducing cytotoxic agents. (2021). PubMed.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Thieme.
  • 717873-80-8|5-Methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide. BLDpharm.
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2018). Revues Scientifiques Marocaines.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.

Sources

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